

Deciphering the ^1H NMR Spectrum: A Proton-by-Proton Analysis

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Compound of Interest

Compound Name:	2-Bromo-5-cyclopropylbenzoic acid
CAS No.:	1692662-86-4
Cat. No.:	B3040192

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A proton (^1H) NMR spectrum provides four key pieces of information for structure elucidation: the chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J)[1]. For **2-Bromo-5-cyclopropylbenzoic acid**, we can predict distinct signals corresponding to the aromatic, cyclopropyl, and carboxylic acid protons.

The Aromatic Region ($\delta \sim 7.0\text{--}8.0$ ppm)

The benzene ring contains three non-equivalent protons. The chemical shifts are influenced by the electronic effects of the substituents. The bromine atom is an electron-withdrawing group, which tends to deshield nearby protons (shifting them downfield to higher ppm values), while the carboxylic acid group is also strongly electron-withdrawing[1]. The cyclopropyl group is generally considered weakly electron-donating.

- H-6 (ortho to Bromine): This proton is expected to appear as a doublet of doublets (dd). It is coupled to H-4 (a small meta-coupling, ^4J) and H-3 (a larger ortho-coupling, ^3J).
- H-4 (ortho to Cyclopropyl): This proton will also likely be a doublet of doublets (dd), coupled to H-6 (meta-coupling, ^4J) and H-3 (ortho-coupling, ^3J).

- H-3 (between COOH and Cyclopropyl): This proton should appear as a doublet (d), split only by the adjacent H-4 proton (ortho-coupling, 3J).

The Aliphatic Region: The Cyclopropyl Signature (δ ~0.5–2.0 ppm)

The cyclopropyl moiety presents a unique and diagnostic set of signals in the ^1H NMR spectrum.

- Magnetic Anisotropy: The most striking feature is the significant upfield (low ppm) chemical shift of the cyclopropyl protons[2]. The circulation of electrons within the strained three-membered ring generates a local magnetic field that shields the protons, causing them to resonate at a much lower frequency than typical aliphatic protons[2].
- Proton Environments: The cyclopropyl group has three distinct proton environments:
 - Methine Proton (-CH-): One proton is attached to the carbon bonded to the aromatic ring. This benzylic proton will appear as a multiplet (m) due to coupling with the four methylene protons. It will be the most downfield of the cyclopropyl signals.
 - Methylene Protons (-CH₂-): The four protons on the other two carbons of the ring are diastereotopic. This means the two protons on the same carbon are not equivalent, and the two protons cis to the aromatic ring are different from the two protons trans to it. Consequently, they will appear as two separate multiplets (m).

The Carboxylic Acid Proton (δ ~10–13 ppm)

The proton of the carboxylic acid group (-COOH) has a characteristic signal that is highly variable.

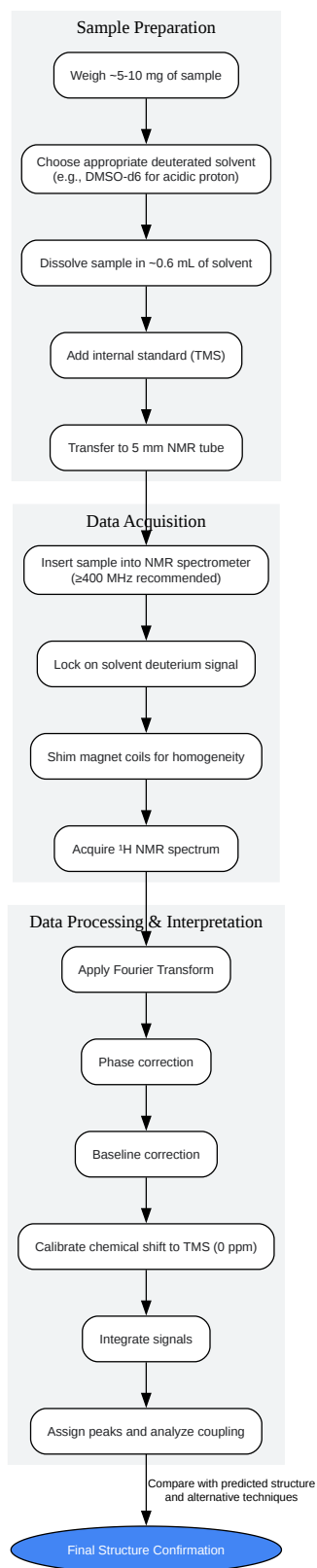
- Chemical Shift and Appearance: It typically appears as a broad singlet far downfield[1]. Its exact chemical shift is highly dependent on the solvent, sample concentration, and temperature due to hydrogen bonding effects[1][3].
- Deuterium Exchange: This signal can be definitively identified by adding a drop of deuterium oxide (D₂O) to the NMR tube. The acidic proton will exchange with deuterium, causing the -COOH signal to disappear from the spectrum[1].

Summary of Predicted ^1H NMR Data

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constants (J, Hz)
Carboxylic Acid (-COOH)	10.0 - 13.0	broad singlet (br s)	1H	N/A
Aromatic (H-3)	~7.8 - 8.0	doublet (d)	1H	$^3J \approx 8.0$ Hz
Aromatic (H-6)	~7.5 - 7.7	doublet of doublets (dd)	1H	$^3J \approx 8.0$ Hz, $^4J \approx 2.0$ Hz
Aromatic (H-4)	~7.0 - 7.2	doublet of doublets (dd)	1H	$^3J \approx 8.0$ Hz, $^4J \approx 2.0$ Hz
Cyclopropyl Methine (-CH-)	~1.8 - 2.1	multiplet (m)	1H	Complex
Cyclopropyl Methylene (-CH ₂ -)	~0.9 - 1.2	multiplet (m)	2H	Complex
Cyclopropyl Methylene (-CH ₂ -)	~0.6 - 0.9	multiplet (m)	2H	Complex

A Self-Validating Protocol for ^1H NMR Analysis

The following workflow is designed to ensure high-quality, reproducible data for the characterization of **2-Bromo-5-cyclopropylbenzoic acid**.



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Caption: Workflow for ^1H NMR characterization.

Experimental Methodology

- Sample Preparation:
 - Accurately weigh 5-10 mg of **2-Bromo-5-cyclopropylbenzoic acid**.
 - Solvent Choice: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: While deuterated chloroform (CDCl₃) is common, DMSO-d₆ is an excellent choice for carboxylic acids as it forms strong hydrogen bonds, resulting in a sharper -COOH signal with less concentration dependence and slower exchange, making it more reliably observable[3].
 - Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration ($\delta = 0.00$ ppm)[4].
 - Transfer the solution to a 5 mm NMR tube.
- Instrumental Setup and Acquisition:
 - The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended. Rationale: Higher field strengths increase the separation of signals in Hertz, which is crucial for resolving the complex multiplets of the aromatic and cyclopropyl protons and extracting accurate coupling constants[5].
 - Insert the sample into the spectrometer.
 - Perform a lock on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
 - Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Manually phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Apply a baseline correction to obtain a flat baseline.
- Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
- Integrate all signals and normalize them to a known number of protons (e.g., one of the single aromatic protons) to determine the relative proton ratios[6].

¹H NMR in Context: A Comparison with Alternative Analytical Methods

While ¹H NMR is paramount for structural elucidation, a comprehensive characterization relies on a suite of analytical techniques. Each method provides complementary information, strengthening the overall structural assignment and purity assessment.

Technique	Information Provided	Strengths for this Molecule	Limitations
¹ H NMR Spectroscopy	Precise proton environment, connectivity (via coupling), and relative stoichiometry.	Excellent for detailed structural confirmation, especially for distinguishing isomers. Diagnostic signals for the cyclopropyl group are a key feature[2].	Can be insensitive for detecting low-level impurities without a known reference. Complex spectra can be challenging to interpret fully.
¹³ C NMR Spectroscopy	Number of unique carbon environments and general functional group identification.	Confirms the presence of the expected number of carbons (10 unique signals). The carbonyl carbon (~165-170 ppm) is easily identified.	Much lower sensitivity than ¹ H NMR, requiring more sample or longer acquisition times. Provides no information on proton connectivity.
Mass Spectrometry (MS)	Molecular weight and elemental formula (with High-Resolution MS).	Unambiguously confirms the molecular weight (240.0/242.0 g/mol). The characteristic isotopic pattern of bromine (¹⁹ Br/ ⁸¹ Br ratio of ~1:1) provides definitive evidence of its presence.	Does not provide information on the connectivity of atoms or distinguish between isomers.
Infrared (IR) Spectroscopy	Presence of key functional groups.	Quickly confirms the presence of the carboxylic acid group via a broad O-H stretch (~2500-3300 cm ⁻¹) and a sharp	Provides limited information on the overall carbon skeleton and cannot distinguish between positional isomers.

		C=O stretch (~1700 cm ⁻¹).	
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification.	The primary method for determining the purity of the sample by separating it from starting materials, byproducts, or other impurities[7][8].	Provides no structural information beyond a retention time and UV-Vis spectrum, which are not unique identifiers.

Conclusion

The ¹H NMR spectrum of **2-Bromo-5-cyclopropylbenzoic acid** provides a rich dataset that is highly diagnostic for its structure. The characteristic upfield signals of the cyclopropyl group, combined with the distinct splitting patterns of the aromatic protons and the presence of a carboxylic acid signal, allow for an unambiguous assignment when correctly interpreted[2][9]. For professionals in drug discovery and development, mastering the interpretation of such spectra is essential. By complementing ¹H NMR data with information from other techniques like Mass Spectrometry and HPLC, researchers can ensure the identity, purity, and quality of their chemical entities with the highest degree of scientific confidence.

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